![molecular formula C8H6FN3O B1313245 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 80240-40-0](/img/structure/B1313245.png)
4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Overview
Description
The compound “4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one” is a derivative of the 1,2,4-triazole class of compounds . 1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring structure composed of three nitrogen atoms and two carbon atoms . They are known for their diverse range of biological activities and are used in the synthesis of various pharmaceutical drugs .
Scientific Research Applications
Long-range Fluorine-Proton Coupling Studies
One research application of 1,2,4-triazole derivatives, including those with a fluorophenyl substituent, involves studying long-range fluorine-proton coupling. These derivatives exhibit interesting 19F-1H and 19F-13C through-space coupling, which is essential for understanding molecular interactions and structures (Kane et al., 1995).
Structural Analysis and Intermolecular Interactions
Another area of focus is the synthesis and characterization of biologically active 1,2,4-triazole derivatives. Studies on these derivatives have included crystallography and analysis of intermolecular interactions, such as C-H⋯π and lp⋯π interactions, contributing to our understanding of their molecular properties and potential applications (Shukla et al., 2014).
Synthesis Methods and Characterization
Research also includes the development of synthesis methods for phthalocyanines containing 4-(p-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one moieties. These methods are significant for preparing compounds with potential applications in various fields, and they involve characterizing the new compounds using spectroscopic techniques (Kahveci et al., 2007).
Antimicrobial and Antifungal Studies
Derivatives of 1,2,4-triazole have been studied for their antimicrobial and antifungal properties. Research in this area is crucial for developing new drugs and treatments for various infections. These studies often include the synthesis of novel compounds and testing their efficacy against different strains of bacteria and fungi (Desabattina et al., 2014).
Molecular Conformation Studies
Investigations into the conformation of molecules containing 4-fluorophenyl-1H-1,2,4-triazol-5(4H)-one are crucial for understanding their chemical behavior and potential applications. For instance, the study of the title molecule, (Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one, offers insights into the structural aspects of these compounds (Yin et al., 2012).
Synthesis and Structural Characterization
Research also involves the synthesis and structural characterization of various 1,2,4-triazole derivatives. For example, the synthesis of isostructural thiazoles containing 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles has been conducted, providing valuable information for chemical and pharmaceutical applications (Kariuki et al., 2021).
Antiproliferative Activity
1,2,4-Triazole derivatives, including those with fluorophenyl groups, have been explored for their antiproliferative activity against various cancer cell lines. This research is crucial for the development of potential anticancer agents (Kumar et al., 2013).
Mechanism of Action
Target of Action
Related compounds such as triazole-based derivatives have been reported to inhibit the enzyme tyrosinase . Tyrosinase plays a crucial role in the biosynthesis of melanin, a pigment responsible for color in skin, hair, and eyes.
Mode of Action
It’s suggested that triazole-based compounds may interact with their targets (like tyrosinase) through inhibition . Inhibition can result in decreased activity of the enzyme, leading to changes in the biochemical pathways where the enzyme is involved.
Biochemical Pathways
If we consider its potential inhibition of tyrosinase, this would affect the melanogenesis pathway . Melanogenesis is the process by which melanin is produced, and tyrosinase is a key enzyme in this pathway. Therefore, inhibition of tyrosinase could lead to reduced melanin production.
properties
IUPAC Name |
4-(4-fluorophenyl)-1H-1,2,4-triazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-6-1-3-7(4-2-6)12-5-10-11-8(12)13/h1-5H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPNUFYUIFSEPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NNC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443674 | |
Record name | 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
80240-40-0 | |
Record name | 4-(4-Fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80240-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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